molecular formula C15H10O3 B13134867 2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone

2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone

Cat. No.: B13134867
M. Wt: 238.24 g/mol
InChI Key: ZFKBQDFWAVPLSA-UHFFFAOYSA-N
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Description

2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone is an organic compound that belongs to the class of cyclopropenones Cyclopropenones are known for their unique three-membered ring structure containing a carbonyl group This particular compound is characterized by the presence of two 4-hydroxyphenyl groups attached to the cyclopropenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable cyclopropenone precursor under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the cyclopropenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins and DNA, potentially disrupting their normal function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylcycloprop-2-enone: Lacks the hydroxy groups, making it less reactive in certain types of reactions.

    2,3-Bis(4-methoxyphenyl)cycloprop-2-enone: Contains methoxy groups instead of hydroxy groups, which can affect its reactivity and solubility.

Uniqueness

2,3-Bis(4-hydroxyphenyl)cycloprop-2-enone is unique due to the presence of hydroxy groups, which enhance its reactivity and potential for forming hydrogen bonds. This can influence its behavior in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2,3-bis(4-hydroxyphenyl)cycloprop-2-en-1-one

InChI

InChI=1S/C15H10O3/c16-11-5-1-9(2-6-11)13-14(15(13)18)10-3-7-12(17)8-4-10/h1-8,16-17H

InChI Key

ZFKBQDFWAVPLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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